(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid involves multiple steps. The process typically starts with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. This is followed by the introduction of the indole moiety through a series of coupling reactions. The tert-butoxy groups are introduced to protect the functional groups during the synthesis. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound efficiently. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used in the study of protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical research.
Medicine
In medicine, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid has potential applications as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can trigger various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)propanoic acid
Uniqueness
What sets ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid apart from similar compounds is its specific substitution pattern and the presence of the chloro group at the 7-position of the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C37H39ClN2O8 |
---|---|
Molecular Weight |
675.2 g/mol |
IUPAC Name |
(2R)-3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C37H39ClN2O8/c1-36(2,3)47-31(41)19-30-26(25-16-11-17-28(38)32(25)40(30)35(45)48-37(4,5)6)18-29(33(42)43)39-34(44)46-20-27-23-14-9-7-12-21(23)22-13-8-10-15-24(22)27/h7-17,27,29H,18-20H2,1-6H3,(H,39,44)(H,42,43)/t29-/m1/s1 |
InChI Key |
QPZQBSSNOXDCDV-GDLZYMKVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC1=C(C2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)Cl)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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